molecular formula C7H11F3N2O B13197680 N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

Cat. No.: B13197680
M. Wt: 196.17 g/mol
InChI Key: VWCPYIDHTYVSNM-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct physicochemical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxamide with 2,2,2-trifluoroethylamine. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent unwanted side reactions. The reaction is often conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride
  • This compound methyl ester
  • This compound ethyl ester

Uniqueness

This compound stands out due to its specific trifluoroethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in pharmaceutical research where such characteristics are highly desirable.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-6(13)5-2-1-3-11-5/h5,11H,1-4H2,(H,12,13)

InChI Key

VWCPYIDHTYVSNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC(F)(F)F

Origin of Product

United States

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